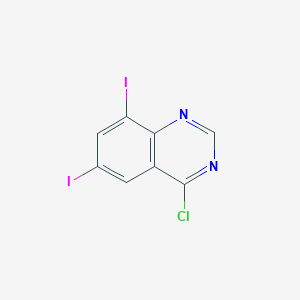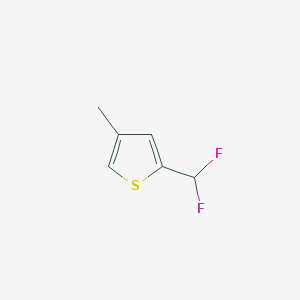
Carbonic acid; choline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid; choline: is a compound that combines carbonic acid and choline. Carbonic acid, with the chemical formula H₂CO₃, is a weak acid formed in solution when carbon dioxide is dissolved in water. It plays a crucial role in the carbon cycle and is involved in the formation of carbonate and bicarbonate ions. Choline, on the other hand, is an essential nutrient that is often associated with the B vitamins. It is important for the synthesis of phospholipid components of cell membranes and the neurotransmitter acetylcholine.
准备方法
Synthetic Routes and Reaction Conditions:
-
Carbonic Acid: Carbonic acid is typically formed in situ by dissolving carbon dioxide in water. The reaction is as follows: [ \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{CO}_3 ] This reaction is reversible and the carbonic acid formed is in equilibrium with carbon dioxide and water.
-
Choline: Choline can be synthesized through the reaction of trimethylamine with ethylene oxide, followed by the addition of hydrochloric acid to form choline chloride. The reaction is as follows: [ (\text{CH}_3)_3\text{N} + \text{C}_2\text{H}_4\text{O} \rightarrow (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH} ] [ (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH} + \text{HCl} \rightarrow (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH}+\text{Cl}- ]
Industrial Production Methods:
Carbonic Acid: Industrially, carbonic acid is produced by dissolving carbon dioxide in water under high pressure.
Choline: Choline is produced on an industrial scale by the reaction of trimethylamine with ethylene oxide, followed by neutralization with hydrochloric acid to produce choline chloride.
化学反应分析
Types of Reactions:
-
Carbonic Acid:
Decomposition: Carbonic acid decomposes into carbon dioxide and water. [ \text{H}_2\text{CO}_3 \rightarrow \text{CO}_2 + \text{H}_2\text{O} ]
Reaction with Bases: Carbonic acid reacts with bases to form bicarbonates and carbonates. [ \text{H}_2\text{CO}_3 + \text{NaOH} \rightarrow \text{NaHCO}_3 + \text{H}_2\text{O} ] [ \text{H}_2\text{CO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + 2\text{H}_2\text{O} ]
-
Choline:
Esterification: Choline can undergo esterification to form phosphatidylcholine. [ (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OH} + \text{H}_3\text{PO}_4 \rightarrow (\text{CH}_3)_3\text{NCH}_2\text{CH}_2\text{OPO}_3\text{H}_2 ]
Common Reagents and Conditions:
Carbonic Acid: Common reagents include bases like sodium hydroxide. Conditions typically involve aqueous solutions.
Choline: Common reagents include ethylene oxide and hydrochloric acid. Conditions involve controlled temperatures and pressures.
Major Products:
Carbonic Acid: Major products include carbon dioxide, water, bicarbonates, and carbonates.
Choline: Major products include choline chloride and phosphatidylcholine.
科学研究应用
Chemistry:
Carbonic Acid: Used in studying acid-base equilibria and carbonate chemistry.
Choline: Used in the synthesis of phospholipids and as a methyl donor in various chemical reactions.
Biology:
Carbonic Acid: Plays a role in respiratory physiology and pH regulation.
Choline: Essential for cell membrane integrity and neurotransmitter synthesis.
Medicine:
Carbonic Acid: Used in carbonated beverages and as a buffering agent.
Choline: Used in dietary supplements and for treating choline deficiencies.
Industry:
Carbonic Acid: Used in carbonated beverages and water treatment.
Choline: Used in animal feed and as a food additive.
作用机制
Carbonic Acid:
Mechanism: Carbonic acid dissociates into bicarbonate and hydrogen ions, which play a role in buffering pH in biological systems.
Molecular Targets: Targets include enzymes like carbonic anhydrase, which catalyzes the interconversion of carbon dioxide and water to bicarbonate and hydrogen ions.
Choline:
Mechanism: Choline is a precursor to acetylcholine, which is involved in neurotransmission. It is also a component of phosphatidylcholine, which is essential for cell membrane structure.
Molecular Targets: Targets include choline acetyltransferase, which synthesizes acetylcholine, and phosphatidylcholine synthase.
相似化合物的比较
Carbonic Acid: Bicarbonate, carbonate.
Choline: Acetylcholine, phosphatidylcholine, trimethylglycine.
属性
分子式 |
C6H16NO4+ |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
carbonic acid;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.CH2O3/c1-6(2,3)4-5-7;2-1(3)4/h7H,4-5H2,1-3H3;(H2,2,3,4)/q+1; |
InChI 键 |
DQKGOGJIOHUEGK-UHFFFAOYSA-N |
规范 SMILES |
C[N+](C)(C)CCO.C(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)











![1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12063927.png)
